Cas no 80-55-7 (Ethyl 2-hydroxyisobutyrate)

Ethyl 2-hydroxyisobutyrate structure
Ethyl 2-hydroxyisobutyrate structure
Nombre del producto:Ethyl 2-hydroxyisobutyrate
Número CAS:80-55-7
MF:C6H12O3
Megavatios:132.157682418823
MDL:MFCD00004458
CID:34219
PubChem ID:6653

Ethyl 2-hydroxyisobutyrate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 2-hydroxyisobutyrate
    • Ethyl 2-hydroxy-2-methylpropionate~Ethyl 2-methyllactate~2-Hydroxyisobutyric acid ethyl ester
    • Ethyl 2-methyllactate
    • 2-Hydroxyisobutyric Acid Ethyl Ester
    • Ethyl α-hydroxyisobutyrate
    • Ethyl-2-Hydroxyisobutyrate
    • ethyl 2-hydroxy-2-methylpropanoate
    • Ethyl 2-hydroxy-2-methylpropionate
    • Ethyl alpha-hydroxyisobutyrate
    • 2-Methyllactic acid ethyl ester
    • alpha (or beta) - Hydroxyisobutyric acid, ethyl ester
    • SCHEMBL122175
    • AI3-09122
    • FT-0612617
    • UNII-S1530MCV3X
    • AKOS005255144
    • LS-87486
    • Methyllactic acid ethyl ester, 2-; (Ethyl 2-hydroxyisobutyrate)
    • Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester
    • 80-55-7
    • D90826
    • ethyl alpha-hydroxy-isobutyrate
    • Ethyl alpha -hydroxyisobutyrate
    • Ethyl .alpha.-hydroxyisobutyrate
    • ethyl 2-hydroxy-2-methyl-propanoate
    • NSC4667
    • Q27288428
    • BRN 0878308
    • 4-03-00-00783 (Beilstein Handbook Reference)
    • DTXSID4073885
    • 2-hydroxy-2-methylpropionic acid ethyl ester
    • NSC-4667
    • LACTIC ACID, 2-METHYL-, ETHYL ESTER
    • H0255
    • EINECS 201-290-3
    • STR06913
    • S1530MCV3X
    • NSC 4667
    • 2-HYDROXY-2-METHYLPROPANOIC ACID ETHYL ESTER
    • Ethyl alpha-hydroxyisobutyrate, 98%
    • ETHYL 2-METHYL-2-HYDROXYPROPANOATE
    • Ethyl 2-hydroxy-2-methylpropanoate #
    • ethyl-alpha-hydroxyisobutyrate
    • W-104228
    • 2-hydroxy-2-methyl-propionic acid ethyl ester
    • MFCD00004458
    • Ethyl 2-hydroxyisobutanoate
    • EN300-105389
    • NS00038076
    • Lactic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)
    • α-Hydroxyisobutyric acid ethyl ester
    • Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester (9CI)
    • DB-056447
    • DTXCID7048166
    • MDL: MFCD00004458
    • Renchi: 1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3
    • Clave inchi: GFUIDHWFLMPAGY-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C)(C)O)OCC
    • Brn: 878308

Atributos calculados

  • Calidad precisa: 132.078644g/mol
  • Carga superficial: 0
  • XLogP3: 0.4
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 132.078644g/mol
  • Masa isotópica única: 132.078644g/mol
  • Superficie del Polo topológico: 46.5Ų
  • Recuento de átomos pesados: 9
  • Complejidad: 107
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless or light yellow liquid with aromatic flavor.2. relative density (g/ml, 20/4 ℃)
  • Denso: 0.965 g/mL at 25 °C(lit.)
  • Punto de ebullición: 150°C(lit.)
  • Punto de inflamación: Fahrenheit: 105.8 ° f
    Celsius: 41 ° c
  • índice de refracción: n20/D 1.408(lit.)
  • PSA: 46.53000
  • Logp: 0.32040
  • Disolución: It can be miscible with alcohol \ ether and other major organic solvents. It can dissolve nitrocellulose \ cellulose acetate, etc., but the dissolution speed is slow. The viscosity of the obtained solution is smaller than that of amyl acetate and larger than that of ethyl lactate. The solubility is similar to that of ethyl lactate

Ethyl 2-hydroxyisobutyrate Información de Seguridad

  • Símbolo: GHS02 GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H226,H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3272 3/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 10-36/37/38
  • Instrucciones de Seguridad: S26-S36-S16
  • Rtecs:OD5672000
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:3
  • Categoría de embalaje:III
  • Términos de riesgo:R10; R36/38
  • Condiciones de almacenamiento:The warehouse is ventilated and dry at low temperature, and stored separately from oxidant
  • Período de Seguridad:3
  • Grupo de embalaje:III

Ethyl 2-hydroxyisobutyrate Datos Aduaneros

  • Código HS:29181980
  • Datos Aduaneros:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl 2-hydroxyisobutyrate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
024843-1g
Ethyl 2-hydroxyisobutyrate
80-55-7 98%
1g
£10.00 2022-03-01
Enamine
EN300-105389-0.1g
ethyl 2-hydroxy-2-methylpropanoate
80-55-7 95%
0.1g
$19.0 2023-10-28
Enamine
EN300-105389-0.05g
ethyl 2-hydroxy-2-methylpropanoate
80-55-7 95%
0.05g
$19.0 2023-10-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0255-25G
Ethyl 2-Hydroxyisobutyrate
80-55-7 >98.0%(GC)
25g
¥390.00 2024-04-15
TRC
E937898-10g
Ethyl 2-Hydroxyisobutyrate
80-55-7
10g
$ 80.00 2022-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026196-500g
Ethyl 2-hydroxyisobutyrate
80-55-7 98%
500g
¥3857 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026196-100g
Ethyl 2-hydroxyisobutyrate
80-55-7 98%
100g
¥938 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E23630-500g
Ethyl 2-Hydroxyisobutyrate
80-55-7 98%
500g
¥3858.0 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0255-25g
Ethyl 2-hydroxyisobutyrate
80-55-7 98.0%(GC)
25g
¥380.0 2022-05-30
SHENG KE LU SI SHENG WU JI SHU
sc-235030-25 g
Ethyl α-hydroxyisobutyrate,
80-55-7
25g
¥211.00 2023-07-11

Ethyl 2-hydroxyisobutyrate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, rt
Referencia
Racemization-free monomer: α-hydroxyisobutyric acid from bio-based lactic acid
Watanabe, Kohtaro; et al, Chemistry Letters, 2010, 39(7), 698-699

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -84 °C
1.2 4 h, -84 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, rt
Referencia
Racemization-free monomer: α-hydroxyisobutyric acid from bio-based lactic acid
Watanabe, Kohtaro; et al, Chemistry Letters, 2010, 39(7), 698-699

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol
Referencia
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Selecting the process for your next MMA plant
Porcelli, Richard V.; et al, Hydrocarbon Processing, 1986, 65(3), 37-43

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol
Referencia
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Nitric acid
Referencia
Oxidation of 1,3- and 1,4-dioxanes by nitric acid
Gevorkyan, A. A.; et al, Armyanskii Khimicheskii Zhurnal, 1991, 44(7-8), 443-8

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  4 h, 140 °C; 140 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol
Referencia
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Ethyl ester of α-hydroxyisobutyric acid
Braz, G. I.; et al, Zhurnal Obshchei Khimii, 1955, 25,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Carbon ;  300 psi, 150 °C
Referencia
Continuous catalytic esterification using a solid acid activated carbon monolith: Comparison of granular and monolith forms with a commercial catalyst
Sripada, Sarada; et al, Chemical Engineering Journal (Amsterdam, 2023, 476,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-5-13)-Chloro[[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyn… Solvents: Chloroform ;  1 atm, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  20 min, 0 °C; 4 h, rt
Referencia
(Schiff-Base)Mn(III)-catalyzed hydroxylation of α,β-unsaturated esters using molecular oxygen in the presence of metal hydrides
Baik, Jong Seok; et al, Bulletin of the Korean Chemical Society, 2006, 27(2), 333-334

Métodos de producción 11

Condiciones de reacción
1.1 -
2.1 Reagents: Sulfuric acid
Referencia
Selecting the process for your next MMA plant
Porcelli, Richard V.; et al, Hydrocarbon Processing, 1986, 65(3), 37-43

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Ethanol-d ;  24 h, reflux
Referencia
The discovery of a potent and selective pyrazolo-[2,3-e]-[1,2,4]-triazine cannabinoid type 2 receptor agonist
Moir, Michael; et al, European Journal of Medicinal Chemistry, 2021, 210,

Ethyl 2-hydroxyisobutyrate Raw materials

Ethyl 2-hydroxyisobutyrate Preparation Products

Ethyl 2-hydroxyisobutyrate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80-55-7)Ethyl 2-hydroxyisobutyrate
A1237693
Pureza:99%
Cantidad:250g
Precio ($):184